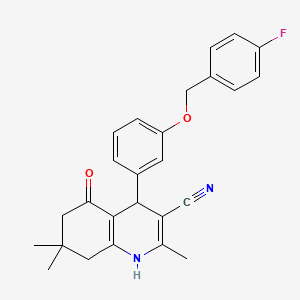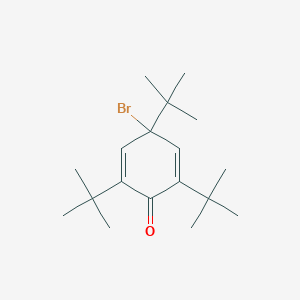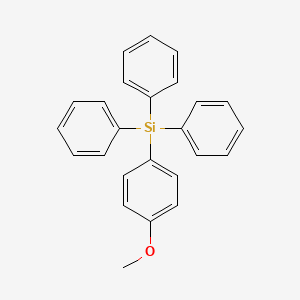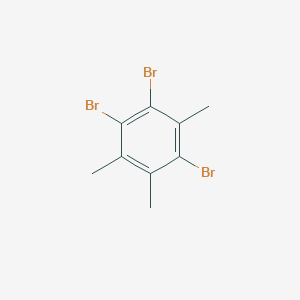
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the Friedländer condensation, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form quinoline derivatives . The tert-butyl group is introduced through alkylation reactions, and the final product is obtained by reacting the quinoline derivative with N,N-dimethylethylenediamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines and thiols under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities but less specificity.
Chloroquine: An antimalarial drug with a quinoline core, known for its broad-spectrum activity.
Camptothecin: A quinoline derivative with potent anticancer properties.
Uniqueness
N1-(2-(4-(tert-Butyl)phenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine stands out due to its unique tert-butyl and dimethylethane-1,2-diamine moieties, which enhance its stability and specificity in biological systems . This makes it a promising candidate for further research and development in various fields.
Properties
CAS No. |
853310-53-9 |
|---|---|
Molecular Formula |
C23H29N3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C23H29N3/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(24-14-15-26(4)5)19-8-6-7-9-20(19)25-21/h6-13,16H,14-15H2,1-5H3,(H,24,25) |
InChI Key |
IVTYDHXGFBOASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)




